molecular formula C14H19N3O B13082764 5-(Benzyloxy)-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine

5-(Benzyloxy)-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine

Cat. No.: B13082764
M. Wt: 245.32 g/mol
InChI Key: CEQNNSQARJOPPZ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the benzyloxy group: This step involves the alkylation of the pyrazole ring with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the isopropyl group: This can be done through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-(Benzyloxy)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-3-methyl-1-(propan-2-yl)-1H-pyrazole: Lacks the amino group at the 4-position.

    5-(Benzyloxy)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-ol: Contains a hydroxyl group instead of an amino group at the 4-position.

    5-(Benzyloxy)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-carboxylic acid: Contains a carboxyl group at the 4-position.

Uniqueness

The presence of the amino group at the 4-position of the pyrazole ring in 5-(Benzyloxy)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine makes it unique compared to its analogs. This functional group can participate in a variety of chemical reactions, making the compound versatile for different applications in research and industry.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

3-methyl-5-phenylmethoxy-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C14H19N3O/c1-10(2)17-14(13(15)11(3)16-17)18-9-12-7-5-4-6-8-12/h4-8,10H,9,15H2,1-3H3

InChI Key

CEQNNSQARJOPPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)OCC2=CC=CC=C2)C(C)C

Origin of Product

United States

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